Furosardonin A

Description

Furosardonin A is a biologically active compound isolated from Sophora flavescens (S. flavescens), a traditional medicinal plant. It was identified through high-performance liquid chromatography (HPLC) fractionation and characterized using gas chromatography/mass spectrometry (GC/MS) . This compound exhibits significant anti-Neospora caninum (N. caninum) activity, a parasitic protozoan causing neosporosis in animals. In vitro studies demonstrate that this compound, along with other fractions from S. flavescens and Torilis japonica (T. japonica), inhibits N. caninum proliferation at concentrations as low as 2.85 ng/well . Its structural uniqueness, marked by a furan moiety (inferred from its name), distinguishes it from other terpenoids and fatty acid derivatives in the same plant extracts.

Properties

CAS No. |

74638-12-3 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

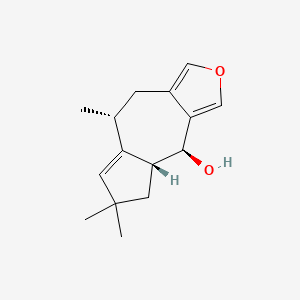

(5R,8aR,9S)-5,7,7-trimethyl-5,8,8a,9-tetrahydro-4H-azuleno[5,6-c]furan-9-ol |

InChI |

InChI=1S/C15H20O2/c1-9-4-10-7-17-8-13(10)14(16)12-6-15(2,3)5-11(9)12/h5,7-9,12,14,16H,4,6H2,1-3H3/t9-,12-,14+/m1/s1 |

InChI Key |

VFKMKXFLOYASKK-IUPBHXKESA-N |

Isomeric SMILES |

C[C@@H]1CC2=COC=C2[C@H]([C@H]3C1=CC(C3)(C)C)O |

Canonical SMILES |

CC1CC2=COC=C2C(C3C1=CC(C3)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Furosardonin A can be isolated from Russula sardonia through high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) techniques . The isolation process involves extracting the milky juice from the mushroom and then purifying the compound using HPLC.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the Russula sardonia mushroom .

Chemical Reactions Analysis

Types of Reactions: Furosardonin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Chemistry: Its sesquiterpene structure makes it an interesting subject for research in natural product chemistry .

Biology: In biological research, Furosardonin A has been investigated for its anti-neosporal activity. It has shown potential in preventing the invasion of Neospora caninum, a protozoan parasite, in vitro .

Medicine: While there are no current medical applications of this compound, its biological activity suggests potential for future research in developing anti-parasitic drugs.

Industry: There are no known industrial applications of this compound at this time. its protective properties against predators could inspire future applications in agriculture or pest control.

Mechanism of Action

The exact mechanism of action of Furosardonin A is not fully understood. it is believed to exert its effects by interfering with the cellular processes of Neospora caninum, thereby preventing the parasite from invading host cells .

Comparison with Similar Compounds

Sophoridane

Tetraisopropylidene-cyclobutane

- Source : S. flavescens (HPLC fraction Sf-4).

- Structural Class : Cyclobutane derivative with four isopropylidene groups .

- Comparison with this compound :

Compounds from Torilis japonica

Furanodiene

9,12-Octadecadienoic Acid (Z,Z)

- Source : T. japonica (HPLC fraction Tj-3).

- Structural Class : Polyunsaturated fatty acid .

- Comparison with this compound: Functionally similar in anti-Neospora activity but structurally unrelated.

Comparative Analysis Table

Key Research Findings

- Structural-Activity Relationship: Furan-containing compounds (e.g., this compound, Furanodiene) consistently show higher anti-Neospora activity, suggesting the furan moiety enhances bioactivity .

- Source Specificity: S. flavescens yields terpenoids, while T. japonica produces diterpenes and fatty acids, indicating divergent metabolic pathways .

- Analytical Methods : HPLC and GC/MS were critical for isolating and identifying these compounds, though quantitative efficacy data (e.g., IC50) remain unreported in available studies .

Q & A

Q. What are best practices for designing tables and figures to present this compound research data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.